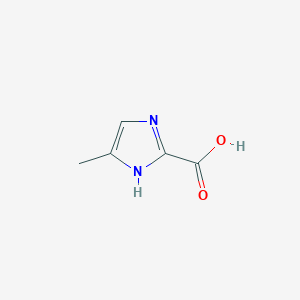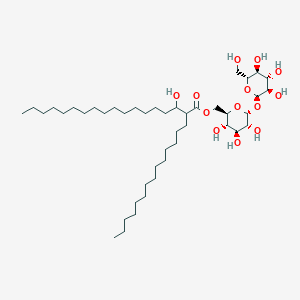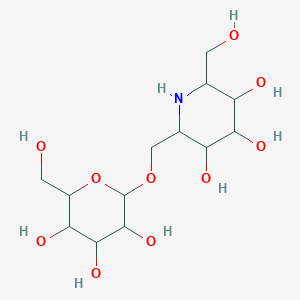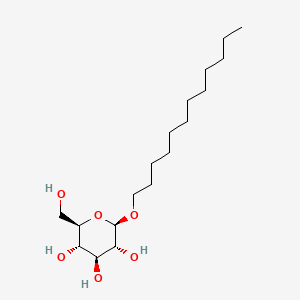
Acide 4-méthyl-1H-imidazole-2-carboxylique
Vue d'ensemble
Description
4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both an imidazole ring and a carboxylic acid functional group
Applications De Recherche Scientifique
4-Methyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These include enzymes like xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some imidazole derivatives can inhibit xanthine oxidase, reducing the production of uric acid .
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph and temperature can influence the activity and stability of many compounds .
Analyse Biochimique
Biochemical Properties
4-Methyl-1H-imidazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the stabilization of coordination polymers. The anion of 4-Methyl-1H-imidazole-2-carboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, it has been utilized in the synthesis of various coordination polymers, indicating its ability to form stable complexes with metal ions .
Cellular Effects
The effects of 4-Methyl-1H-imidazole-2-carboxylic acid on cellular processes are diverse. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect neuronal cells against oligomerized amyloid β (Aβ)-induced cellular senescence . This protective effect suggests that 4-Methyl-1H-imidazole-2-carboxylic acid may play a role in maintaining cellular health and preventing age-related cellular damage.
Molecular Mechanism
At the molecular level, 4-Methyl-1H-imidazole-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as a mixed-type inhibitor for enzymes such as xanthine oxidase, as demonstrated by molecular docking studies . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, 4-Methyl-1H-imidazole-2-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-1H-imidazole-2-carboxylic acid over time are important considerations in laboratory settings. This compound has been reported to be stable under various conditions, allowing for its use in long-term studies. Its effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and environmental conditions. Long-term studies have shown that 4-Methyl-1H-imidazole-2-carboxylic acid can have sustained protective effects on neuronal cells .
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-imidazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and cellular protection. At higher doses, it may cause toxic or adverse effects. For example, high doses of 4-Methyl-1H-imidazole-2-carboxylic acid may lead to enzyme inhibition beyond the therapeutic threshold, resulting in unintended side effects .
Metabolic Pathways
4-Methyl-1H-imidazole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues . Additionally, 4-Methyl-1H-imidazole-2-carboxylic acid may affect the levels of other metabolites by participating in biochemical reactions that regulate cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-1H-imidazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 4-Methyl-1H-imidazole-2-carboxylic acid within cells can influence its activity and function .
Subcellular Localization
4-Methyl-1H-imidazole-2-carboxylic acid is localized to specific subcellular compartments, where it interacts with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of 4-Methyl-1H-imidazole-2-carboxylic acid can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-1H-imidazole-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,4-dicarboxylic acid, while reduction could produce 4-methyl-1H-imidazole-2-methanol.
Comparaison Avec Des Composés Similaires
Imidazole-4-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
2-Methylimidazole: Lacks the carboxylic acid group but has a similar imidazole ring structure.
4-Methylimidazole: Similar to 4-Methyl-1H-imidazole-2-carboxylic acid but without the carboxylic acid group.
Uniqueness: 4-Methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
5-methyl-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNMRPMJXDBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339640 | |
| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70631-93-5 | |
| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({2-[Bis(2-chloroethyl)amino]-2-oxido-1,3,2-oxazaphosphinan-4-yl}sulfanyl)propanoic acid](/img/structure/B1214415.png)


![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate](/img/structure/B1214421.png)
![2-[[anilino(sulfanylidene)methyl]amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylic acid ethyl ester](/img/structure/B1214422.png)

![5-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B1214424.png)
![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)
![N-[4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B1214428.png)
![(1R,9R,13Z)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1214430.png)



